
2-Fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further modified to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes typically use transition metal-based catalysts and high temperatures to achieve efficient fluorination. For example, the vapor-phase fluorination of pyridine derivatives using aluminum fluoride and copper fluoride at temperatures between 450-500°C can produce a mixture of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
2-Fluoro-3-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cardiovascular diseases. It is notably involved in the preparation of antihypertensive β-adrenergic blocking agents, which are critical in managing hypertension and related conditions .
Biological Activity
Studies have shown that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : It has been reported to possess activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Similar structures have demonstrated the ability to modulate inflammatory responses, which could lead to the development of new anti-inflammatory drugs.
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals. Its fluorinated nature enhances the efficacy and stability of pesticides and herbicides. The incorporation of trifluoromethyl groups often leads to improved bioactivity and selectivity in targeting pests while minimizing environmental impact .
Material Science
In materials science, this compound is used as a building block for synthesizing advanced materials with tailored properties. Its ability to participate in various chemical reactions allows it to be incorporated into polymers and coatings that require specific chemical and physical characteristics.
Chemical Synthesis
This compound acts as a versatile building block in organic synthesis. It can undergo various transformations, including nucleophilic substitutions and cross-coupling reactions, leading to the formation of more complex fluorinated compounds essential for research and industrial applications .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent. This highlights the need for further investigation into its mechanism of action and structure-activity relationships (SAR) .
Case Study 2: Anti-inflammatory Effects
Research into SAR revealed that compounds similar to this compound exhibited anti-inflammatory properties comparable to established drugs like indomethacin. This study emphasized the importance of specific substituents on the pyridine ring for enhancing biological activity .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Exhibits activity against specific bacterial strains | |
Anticancer | Inhibits cell proliferation in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory responses |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)pyridine is largely influenced by its fluorine atoms. These atoms create a strong electron-withdrawing effect, which can alter the compound’s reactivity and interactions with biological molecules. In medicinal chemistry, this compound can interact with specific molecular targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other fluorinated pyridines .
Biological Activity
2-Fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a fluorine atom at the second position and a trifluoromethyl group at the third position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 165.09 g/mol. The unique electronic characteristics imparted by the trifluoromethyl group enhance its reactivity and influence its interactions with biological targets.
Antibacterial and Insecticidal Properties
Recent studies on similar trifluoromethylpyridine derivatives have indicated significant antibacterial and insecticidal activities. For instance, novel trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized, demonstrating good antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum . These findings suggest that compounds with trifluoromethyl substitutions can exhibit enhanced biological activities compared to their non-fluorinated counterparts.
The mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that similar pyridine derivatives interact with various biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for their therapeutic effects . The electron-withdrawing nature of the trifluoromethyl group may also enhance binding affinity to enzymes or receptors.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Fluorination Reactions : Utilizing fluorinating agents such as potassium fluoride (KF) in appropriate solvents to introduce fluorine atoms into the pyridine ring.
- Substitution Reactions : Employing nucleophilic substitution strategies to replace hydrogen atoms with trifluoromethyl groups.
These methods highlight the versatility in synthesizing this compound for various applications in medicinal chemistry and agrochemicals .
Study on Antibacterial Activity
A study evaluated various trifluoromethylpyridine derivatives for their antibacterial efficacy. Compounds were tested at concentrations of 50 mg/L and 100 mg/L against Xoo and R. solanacearum. The results indicated that certain derivatives exhibited higher antibacterial activities than commercial standards like thiodiazole copper (TC) .
Compound | Activity (%) at 50 mg/L | Activity (%) at 100 mg/L |
---|---|---|
E1 | 57% | 64% |
E3 | 53% | 44% |
TC | 51% | 38% |
This table summarizes the antibacterial activities of selected compounds, illustrating the potential of trifluoromethylpyridines in agricultural applications.
Study on Insecticidal Activity
Another study focused on insecticidal properties against Plutella xylostella, revealing that certain trifluoromethylpyridine derivatives had considerable insecticidal effects, outperforming traditional insecticides .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-fluoro-3-(trifluoromethyl)pyridine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example, fluorination at the 2-position can be achieved via halogen exchange (Halex) reactions using KF or CsF in polar aprotic solvents like DMF . Regioselectivity challenges arise due to competing substitution at adjacent positions. Strategies include:
- Temperature control : Lower temperatures favor kinetic control, reducing side reactions.
- Directing groups : Transient directing groups (e.g., boronic esters) can enhance selectivity for the 3-(trifluoromethyl) position .
- Computational modeling : DFT calculations predict electron density distribution, guiding reagent choice (e.g., electrophilic vs. nucleophilic fluorination) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- Methodological Answer : A combination of NMR, IR, and mass spectrometry is critical:
- ¹⁹F NMR : Distinct chemical shifts for the 2-fluoro group (~−120 ppm) and 3-CF₃ group (~−63 ppm) resolve positional isomers .
- IR spectroscopy : C-F stretches appear at ~1100 cm⁻¹ (CF₃) and ~1250 cm⁻¹ (aryl-F), with intensity ratios aiding identification .
- HRMS : Exact mass analysis (theoretical m/z 165.08 for C₆H₃F₄N) confirms molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF₃ and F groups deactivate the pyridine ring, requiring optimized conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Ligand selection : Bulky ligands (e.g., XPhos) mitigate steric hindrance at the 3-position .
- Base optimization : Cs₂CO₃ enhances transmetalation efficiency in Suzuki reactions .
- Kinetic studies : Monitoring reaction progress via LC-MS identifies intermediates (e.g., boronate adducts) to refine catalytic cycles .
Q. How do electronic effects of the CF₃ and F substituents influence the compound’s biological activity in drug discovery?
- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, while the 2-F substituent modulates π-stacking interactions with aromatic residues in target proteins. For example:
- Docking studies : Molecular dynamics simulations show improved binding affinity to nicotinic acetylcholine receptors (e.g., α4β2 subtype) compared to non-fluorinated analogs .
- SAR analysis : Trifluoromethyl groups at the 3-position reduce off-target interactions in kinase inhibitors by ~40% compared to methyl groups .
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
- Methodological Answer : Density Functional Theory (DFT) using the B3LYP/6-31G(d) basis set calculates Fukui indices to identify nucleophilic sites:
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65753-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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